3-(Butanoyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide
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Overview
Description
3-(Butanoyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide is a quaternary ammonium compound with a bicyclic structure. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butanoyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide typically involves the reaction of 1-methyl-1-azabicyclo[2.2.2]octane with butanoyl chloride in the presence of a base, followed by quaternization with methyl iodide. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product’s quality and consistency .
Chemical Reactions Analysis
Types of Reactions
3-(Butanoyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted quaternary ammonium salts.
Scientific Research Applications
3-(Butanoyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide has several scientific research applications:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its potential as a neurotransmitter modulator.
Medicine: Explored for its use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of high-performance polymers and materials.
Mechanism of Action
The mechanism of action of 3-(Butanoyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide involves its interaction with biological membranes and enzymes. The compound can disrupt microbial cell membranes, leading to cell lysis. It also acts as a neurotransmitter modulator by binding to specific receptors and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic amine used as a catalyst in organic synthesis.
Quinuclidine: A bicyclic amine with similar structural features but different reactivity.
Tropane: A bicyclic compound with pharmacological properties.
Uniqueness
3-(Butanoyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide is unique due to its quaternary ammonium structure, which imparts distinct physicochemical properties. Its ability to act as a phase-transfer catalyst and its potential biological activities make it a valuable compound in various research and industrial applications .
Properties
CAS No. |
63157-18-6 |
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Molecular Formula |
C12H22INO2 |
Molecular Weight |
339.21 g/mol |
IUPAC Name |
(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) butanoate;iodide |
InChI |
InChI=1S/C12H22NO2.HI/c1-3-4-12(14)15-11-9-13(2)7-5-10(11)6-8-13;/h10-11H,3-9H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
HAPCLLUNXWPNBY-UHFFFAOYSA-M |
Canonical SMILES |
CCCC(=O)OC1C[N+]2(CCC1CC2)C.[I-] |
Origin of Product |
United States |
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